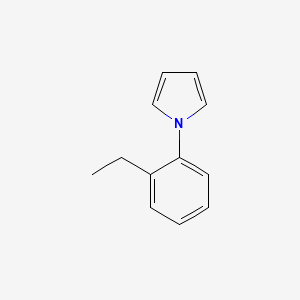

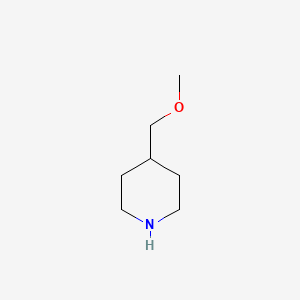

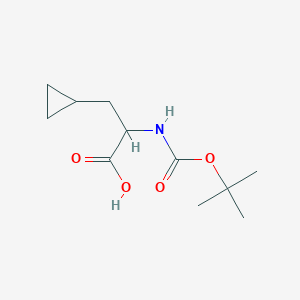

![molecular formula C15H17F3N2O4 B1309426 1-[2-硝基-4-(三氟甲基)苯基]哌啶-4-羧酸乙酯 CAS No. 610259-53-5](/img/structure/B1309426.png)

1-[2-硝基-4-(三氟甲基)苯基]哌啶-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related piperidine derivatives involves various organic reactions. For instance, the synthesis of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was achieved through the reaction of benzaldehyde, aniline, and ethylacetoacetate in the presence of an l (−) proline–Fe(III) complex at room temperature . This suggests that similar conditions and reagents might be used in the synthesis of Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate, with appropriate modifications to incorporate the nitro and trifluoromethyl groups.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often elucidated using X-ray diffraction studies. For example, the crystal structure of (2S,4R)-ethyl 4-nitromethyl-1-[(S)-1-phenylethyl]-6-sulfanylidenepiperidine-2-carboxylate revealed a piperidine ring in an envelope conformation with various substituents, including a nitromethyl group . This information is valuable for understanding the three-dimensional arrangement of atoms in Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate and predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of piperidine derivatives with other chemical entities can be complex. For instance, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine bases in dipolar aprotic solvents leads to a multistep mechanism, resulting in a 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene . This suggests that Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate may also undergo complex reactions with amines, potentially influenced by solvent choice and the presence of electron-withdrawing groups such as nitro and trifluoromethyl.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from their structural features and experimental data. The presence of nitro, trifluoromethyl, and ethoxycarbonyl groups can significantly affect the compound's polarity, solubility, and reactivity. The enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column indicates that chiral centers in such compounds can lead to different retention factors and separation factors, which are important for their purification and characterization . These properties are crucial for the development of Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate as a potential pharmaceutical agent or a synthetic intermediate.

科学研究应用

分子结构和相互作用

已合成并表征了 4-苯硫代氨基甲酰哌嗪-1-羧酸乙酯及其与 Ni(II)、Zn(II) 和 Cd(II) 的配合物,表明 Ni(II) 和 Zn(II) 通过配体的 N 和 S 位点结合,而 Cd(II) 仅通过 N 位点结合。使用光谱和 DFT 方法研究了这些配合物,以了解其结构和相互作用 (Prakash 等人,2014)。

晶体学和构象分析

确定了包括 4-[2-硝基-4-(三氟甲基)苯基]哌嗪-1-羧酸乙酯在内的四种三氟甲基硝基苯类似物的晶体结构,以了解它们的棒状构象和堆积排列。该研究提供了对这些化合物的分子构象和相互作用的见解 (Lynch 和 Mcclenaghan,2004)。

在合成和药物化学中的应用

- 抗癌剂:合成了哌啶-4-羧酸乙酯附着的 1,3,4-恶二唑杂化物,并评估了它们作为潜在抗癌剂。化合物显示出显着的抗癌活性,表明它们的治疗潜力 (Rehman 等人,2018)。

- 羧酸酯酶抑制剂:开发了对人肠羧酸酯酶特异的抑制剂,以减少抗癌前药 CPT-11 的毒副作用。该研究的重点是创造可以通过选择性抑制来减轻副作用的分子 (Yoon 等人,2004)。

光谱和结构研究

对各种衍生物(包括 3-[1-(4-甲氧基苯基)-4-氧代-3-苯基氮杂环丁-2-基]-2-硝基-1-苯基-2,3,10,10a-四氢-1H,5H-吡咯并[1,2-b]异喹啉-10a-羧酸乙酯)进行结构分析,以了解环的构象和取代基的排列,有助于了解这些化合物中分子结构和相互作用的知识 (Sundaresan 等人,2010)。

安全和危害

Safety data for Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautions include thorough washing after handling, wearing protective gloves and clothing, and using protective eyewear and face protection .

属性

IUPAC Name |

ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N2O4/c1-2-24-14(21)10-5-7-19(8-6-10)12-4-3-11(15(16,17)18)9-13(12)20(22)23/h3-4,9-10H,2,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCATMHMULAARY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201161849 |

Source

|

| Record name | Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201161849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate | |

CAS RN |

610259-53-5 |

Source

|

| Record name | Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610259-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201161849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

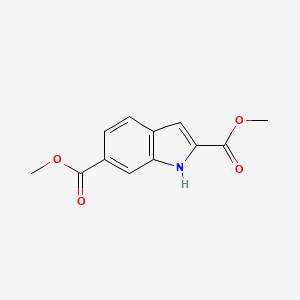

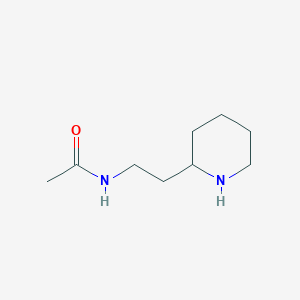

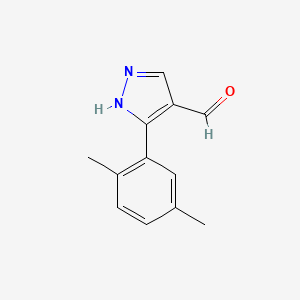

![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)

![6-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1309367.png)